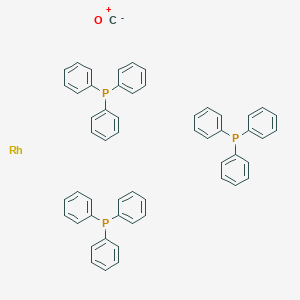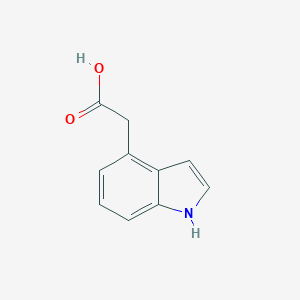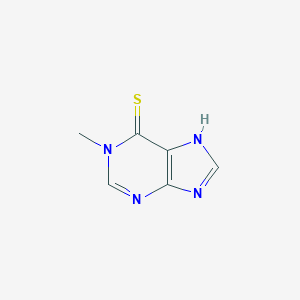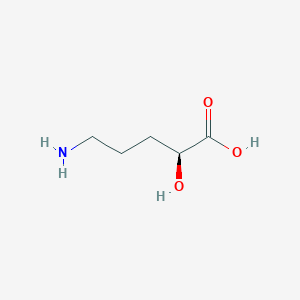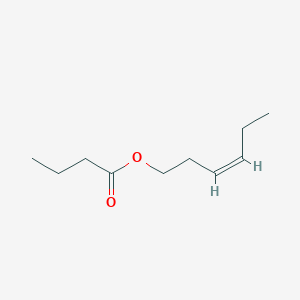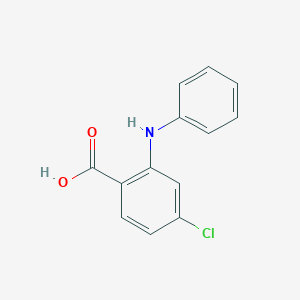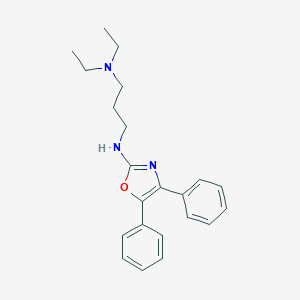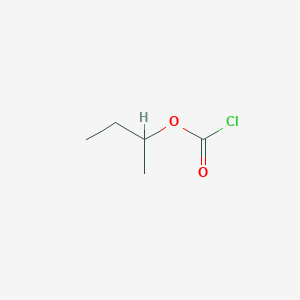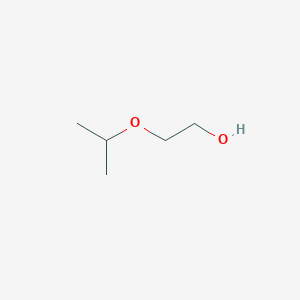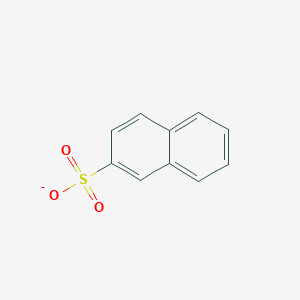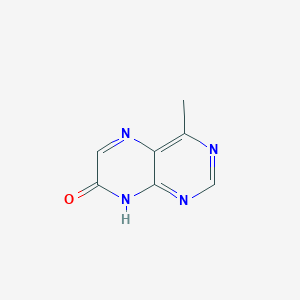
4-Methyl-7(8H)-pteridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-7(8H)-pteridinone, also known as 4-Methyl-7-hydroxymethylpterin, is a naturally occurring pteridine derivative. It has been found in several plants and microorganisms, and it is also an important intermediate in the synthesis of various coenzymes, including tetrahydrofolate and tetrahydromethanopterin.
作用機序
The mechanism of action of 4-Methyl-7(8H)-pteridinone is not fully understood. However, it is believed to function as a cofactor for various enzymes involved in one-carbon metabolism and methanogenesis. It may also act as a scavenger of reactive oxygen species in living cells.
Biochemical and Physiological Effects:
4-Methyl-7(8H)-pteridinone has been shown to have various biochemical and physiological effects. It is essential for the synthesis of tetrahydrofolate and tetrahydromethanopterin, which are important coenzymes involved in various metabolic pathways. It has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 4-Methyl-7(8H)-pteridinone in lab experiments is its availability and relatively low cost. It is also a stable compound that can be easily synthesized and purified. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-Methyl-7(8H)-pteridinone. One area of research is the development of new synthetic methods for its production. Another area is the investigation of its role in various metabolic pathways, particularly in the context of disease. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-Methyl-7(8H)-pteridinone involves the condensation of 2-amino-4-methyl-6-hydroxypyrimidine with formaldehyde. The reaction takes place in the presence of a catalyst, such as zinc chloride or magnesium oxide. The resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
4-Methyl-7(8H)-pteridinone has been extensively studied for its various scientific research applications. It has been used as a precursor for the synthesis of tetrahydrofolate, which is an essential coenzyme involved in one-carbon metabolism. It has also been used in the synthesis of tetrahydromethanopterin, which is a coenzyme involved in methanogenesis. Additionally, 4-Methyl-7(8H)-pteridinone has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
特性
CAS番号 |
16041-29-5 |
|---|---|
製品名 |
4-Methyl-7(8H)-pteridinone |
分子式 |
C7H6N4O |
分子量 |
162.15 g/mol |
IUPAC名 |
4-methyl-8H-pteridin-7-one |
InChI |
InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)11-5(12)2-8-6/h2-3H,1H3,(H,9,10,11,12) |
InChIキー |
DXWXYHAWBYBBQQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=C2C(=NC(=O)C=N2)N=CN1 |
SMILES |
CC1=C2C(=NC=N1)NC(=O)C=N2 |
正規SMILES |
CC1=C2C(=NC=N1)NC(=O)C=N2 |
同義語 |
4-Methyl-7(8H)-pteridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



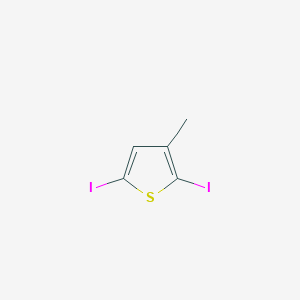

![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)

